molecular formula C18H21BrClNO2 B3673138 N-(2-adamantyl)-2-(4-bromo-2-chlorophenoxy)acetamide

N-(2-adamantyl)-2-(4-bromo-2-chlorophenoxy)acetamide

Cat. No.: B3673138
M. Wt: 398.7 g/mol
InChI Key: HVBNGNJGPQVQGY-UHFFFAOYSA-N
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Description

N-(2-adamantyl)-2-(4-bromo-2-chlorophenoxy)acetamide: is a synthetic organic compound characterized by the presence of an adamantyl group, a bromo-chlorophenoxy moiety, and an acetamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-adamantyl)-2-(4-bromo-2-chlorophenoxy)acetamide typically involves the following steps:

    Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride.

    Bromo-Chlorophenoxy Intermediate: The bromo-chlorophenoxy moiety is synthesized by reacting 4-bromo-2-chlorophenol with an appropriate halogenating agent, such as phosphorus tribromide or thionyl chloride.

    Coupling Reaction: The adamantyl intermediate is then coupled with the bromo-chlorophenoxy intermediate using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: N-(2-adamantyl)-2-(4-bromo-2-chlorophenoxy)acetamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromo or chloro groups are replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives, alkoxy derivatives.

Scientific Research Applications

N-(2-adamantyl)-2-(4-bromo-2-chlorophenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-2-(4-bromo-2-chlorophenoxy)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to proteins or enzymes, altering their activity and leading to downstream effects.

    Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

N-(2-adamantyl)-2-(4-bromo-2-chlorophenoxy)acetamide can be compared with other similar compounds to highlight its uniqueness:

    N-(2-adamantyl)-2-(4-chlorophenoxy)acetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    N-(2-adamantyl)-2-(4-bromo-2-fluorophenoxy)acetamide: Contains a fluorine atom instead of chlorine, potentially altering its chemical properties and interactions.

    N-(2-adamantyl)-2-(4-bromo-2-methylphenoxy)acetamide: The presence of a methyl group instead of chlorine may influence its steric and electronic characteristics.

Properties

IUPAC Name

N-(2-adamantyl)-2-(4-bromo-2-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrClNO2/c19-14-1-2-16(15(20)8-14)23-9-17(22)21-18-12-4-10-3-11(6-12)7-13(18)5-10/h1-2,8,10-13,18H,3-7,9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBNGNJGPQVQGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)C3NC(=O)COC4=C(C=C(C=C4)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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